molecular formula C7H9ClO2 B6237885 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride, Mixture of diastereomers CAS No. 867257-43-0

7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride, Mixture of diastereomers

Cat. No.: B6237885
CAS No.: 867257-43-0
M. Wt: 160.60 g/mol
InChI Key: JJGKKDICTIBBCW-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride, mixture of diastereomers, is a compound that belongs to the class of bicyclic ethers. This compound is characterized by its unique bicyclic structure, which includes an oxygen atom bridging two carbon atoms. The presence of the carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce highly stereoselective and enantiomerically enriched products. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride involves its ability to undergo various chemical transformations. The carbonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and stability, making it an ideal scaffold for the development of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: This compound lacks the carbonyl chloride group but shares the same bicyclic structure.

    7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group.

    7-Oxabicyclo[2.2.1]heptane-2-methanol: This compound features a hydroxyl group in place of the carbonyl chloride group.

Uniqueness

The presence of the carbonyl chloride group in 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride makes it a highly reactive and versatile intermediate in organic synthesis. This functional group allows for a wide range of chemical transformations, making the compound valuable in various scientific and industrial applications.

Properties

CAS No.

867257-43-0

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride

InChI

InChI=1S/C7H9ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2

InChI Key

JJGKKDICTIBBCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=O)Cl

Purity

95

Origin of Product

United States

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